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Compound of Interest

Compound Name: 2-Aminobutan-1-ol

Cat. No.: B080463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminobutan-1-ol, a key chiral building block in organic synthesis and drug development. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Here, we present the *H and 3C NMR data for 2-aminobutan-1-ol.

'H NMR Spectroscopy Data

The *H NMR spectrum of (S)-(+)-2-aminobutan-1-ol was recorded in deuterated chloroform
(CDCIs). The chemical shifts (&) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
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] Chemical Shift (d) in o Coupling Constant
Assignment Multiplicity .
ppm (J) in Hz
-CH(NH2)- ~2.73 m
-CH20H 3.57, 3.28 m J=-10.6,3.9,7.5
-CH2CHs ~1.44, ~1.29 m
-CH2CHs 0.94 t

Note: The broad signals for the -OH and -NH2z protons are often not distinctly observed or may
appear over a wide chemical shift range depending on concentration and solvent purity.

B3C NMR Spectroscopy Data

The 13C NMR spectrum of 2-aminobutan-1-ol was obtained in deuterium oxide (D20). The

chemical shifts (d) are reported in ppm.

Assignment Chemical Shift (d) in ppm
-CH(NH2) 57.0
-CH20H 66.5
-CH2CHs 255
_CHs 11.2

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of
infrared radiation. The IR spectrum of 2-aminobutan-1-ol exhibits characteristic absorption
bands corresponding to its amine, hydroxyl, and alkyl groups.
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Wavenumber (cm~?)

Assignment

Intensity

3360-3290 O-H and N-H stretching Strong, Broad
2960-2870 C-H stretching (alkyl) Strong

1590 N-H bending (scissoring) Moderate
1460 C-H bending (alkyl) Moderate
1060 C-O stretching Strong

1030 C-N stretching Moderate

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound. The mass spectrum of 2-aminobutan-1-ol

shows a base peak at m/z 58, resulting from a characteristic a-cleavage.

m/z Relative Intensity (%) Proposed Fragment
89 <1 [M]* (Molecular lon)
58 100 [CH(NH2)CH20H]*
41 ~30 [C3Hs]*

30 ~15 [CH2NH2]*

Experimental Protocols

The following sections outline the methodologies for the acquisition of the presented

spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

e For H NMR, approximately 5-10 mg of 2-aminobutan-1-ol was dissolved in ~0.7 mL of

deuterated chloroform (CDCIs) containing 1% TMS as an internal standard.
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e For 13C NMR, approximately 20-50 mg of the compound was dissolved in ~0.7 mL of
deuterium oxide (D20).

e The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
e Spectra were acquired on a 400 MHz NMR spectrometer.

o For H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1
second was used. A total of 16 scans were accumulated.

e For 3C NMR, a proton-decoupled pulse sequence was employed with a 45° pulse angle and
a relaxation delay of 2 seconds. Approximately 1024 scans were averaged.

IR Spectroscopy Protocol

Sample Preparation:

o Adrop of neat 2-aminobutan-1-ol was placed directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:
e The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
o Abackground spectrum of the clean, empty ATR crystal was first collected.

e The sample spectrum was then recorded over the range of 4000-400 cm~1, with a resolution
of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

Sample Introduction:

o A dilute solution of 2-aminobutan-1-ol in methanol was introduced into the mass
spectrometer via direct injection.

Data Acquisition:
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* An electron ionization (El) source was used.
e The electron energy was set to 70 eV.
e The mass spectrum was scanned over a mass-to-charge (m/z) range of 10-200.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-aminobutan-1-ol.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobutan-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080463#2-aminobutan-1-ol-spectroscopy-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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